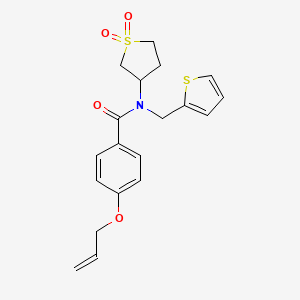![molecular formula C19H19NO2 B2561152 N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide CAS No. 2411178-08-8](/img/structure/B2561152.png)
N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide, also known as HPPB, is a chemical compound that has gained significant attention in the field of scientific research. HPPB is a synthetic compound that has been synthesized through a series of chemical reactions. The compound has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In
Aplicaciones Científicas De Investigación
N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide has been found to have potential applications in various fields of scientific research. The compound has been studied for its potential as a therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide has also been studied for its potential as an analgesic and anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide is not fully understood. However, it has been suggested that the compound may act as an allosteric modulator of the GABA-A receptor. The GABA-A receptor is a neurotransmitter receptor that is involved in the regulation of neuronal excitability. Allosteric modulation of the GABA-A receptor by N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide may lead to the enhancement of GABAergic neurotransmission, which may have therapeutic implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide has been found to have a number of biochemical and physiological effects. The compound has been shown to increase the levels of GABA in the brain, which may contribute to its potential therapeutic effects. N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide has also been found to have anti-inflammatory and analgesic effects, which may be related to its ability to modulate the GABA-A receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. This makes it a cost-effective compound for use in lab experiments. However, one limitation of using N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments involving N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide.
Direcciones Futuras
There are several future directions for the study of N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide. One direction is to further explore the potential therapeutic applications of the compound in the treatment of neurological disorders. Another direction is to investigate the mechanism of action of N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide in more detail. This may involve the use of advanced techniques such as X-ray crystallography and NMR spectroscopy to determine the structure of N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide and its interaction with the GABA-A receptor. Additionally, future studies may investigate the potential side effects of N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide and its safety profile.
Métodos De Síntesis
The synthesis of N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide involves a series of chemical reactions. The starting material for the synthesis is 4-bromobenzophenone, which is reacted with magnesium to form a Grignard reagent. The Grignard reagent is then reacted with 3-chloropropionyl chloride to form the intermediate product. The intermediate product is then reacted with but-2-yn-1-ol to form the final product, N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide.
Propiedades
IUPAC Name |
N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-2-6-19(22)20-18(13-14-21)17-11-9-16(10-12-17)15-7-4-3-5-8-15/h3-5,7-12,18,21H,13-14H2,1H3,(H,20,22)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCACCJPMYVEGKY-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CCO)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N[C@@H](CCO)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


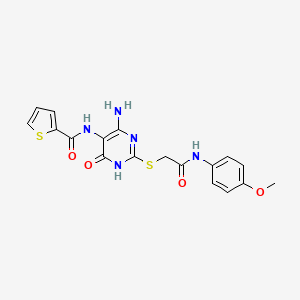
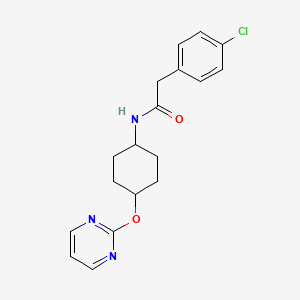
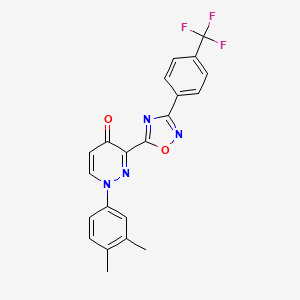
![Methyl 2-(2,5-dichlorothiophene-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2561075.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2561077.png)
![3,3'-(4-Nitrobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one]](/img/structure/B2561079.png)
![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2561083.png)

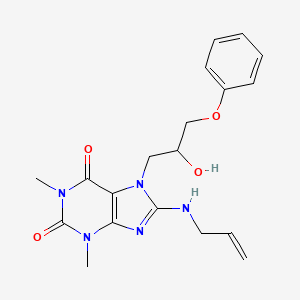
![(E)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2561089.png)

